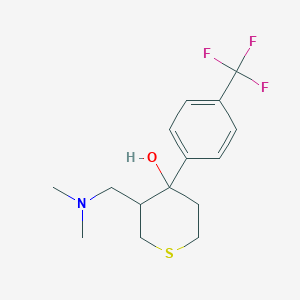
4-Cyanobiphenyl-4'-hexylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanobiphenyl-4'-hexylbenzoate is an organic compound with the molecular formula C26H25NO2 and a molecular weight of 383.48 g/mol . It is known for its use as an intermediate in the production of liquid crystals . The compound is characterized by its unique structure, which includes a cyanophenyl group and a hexylbenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobiphenyl-4'-hexylbenzoate typically involves the esterification of 4-hexylbenzoic acid with 4-(4-cyanophenyl)phenol . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Cyanobiphenyl-4'-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-Cyanobiphenyl-4'-hexylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies.
Biology: The compound can be used in the study of molecular interactions and the development of new materials with specific biological properties.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a component in pharmaceutical formulations, is ongoing.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyanobiphenyl-4'-hexylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. For instance, the cyanophenyl group can engage in π-π interactions with aromatic systems, while the ester linkage provides flexibility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobiphenyl-4’-hexylbenzoate: A closely related compound with similar structural features and applications.
4-Hexylbenzoic acid 4’-cyano [1,1’-biphenyl]-4-yl ester: Another compound with comparable properties and uses.
Uniqueness
4-Cyanobiphenyl-4'-hexylbenzoate stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its ability to form liquid crystals and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-hexylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-2-3-4-5-6-20-7-13-24(14-8-20)26(28)29-25-17-15-23(16-18-25)22-11-9-21(19-27)10-12-22/h7-18H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYREPMEEVVHCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(dimethylamino)methyl]-4-phenyltetrahydro-2H-thiopyran-4-ol](/img/structure/B374831.png)


![2-Methyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl 1-methyl-4-piperidinyl ether](/img/structure/B374838.png)
![1-[3-([1,1'-Biphenyl]-2-yloxy)propyl]-4-methylpiperazine](/img/structure/B374841.png)
![N-[4-([1,1'-biphenyl]-2-yloxy)butyl]-N-methylamine](/img/structure/B374842.png)
![3-[(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)oxy]quinuclidine](/img/structure/B374843.png)
![4-([1,1'-Biphenyl]-2-yloxy)butanimidamide](/img/structure/B374844.png)
![3-{4-[3-([1,1'-Biphenyl]-2-yloxy)propyl]-1-piperazinyl}-1-propanol](/img/structure/B374846.png)
![8-(2-{[Hydroxy(diphenyl)acetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374847.png)
![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)
![2-Isopropyl-8-methyl-1,3-dioxo-8-(2-{[(2-oxo-1-pyrrolidinyl)acetyl]oxy}ethyl)-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374850.png)
![3-{4-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1-piperazinyl}-1-propanol](/img/structure/B374852.png)
![8-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-2-isopropyl-8-methyl-1,3-dioxo-2-aza-8-azoniaspiro[4.5]decane](/img/structure/B374853.png)
